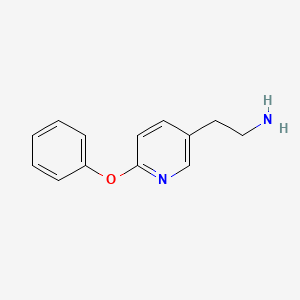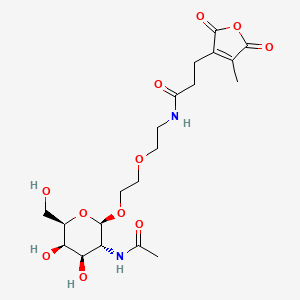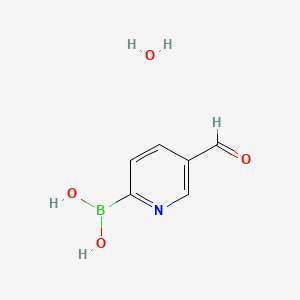
Ácido 5-formilpiridina-2-borónico, hidrato
Descripción general
Descripción
5-Formylpyridine-2-boronic acid, hydrate is a chemical compound with the molecular formula C6H8BNO4 and a molecular weight of 168.94 g/mol. It is a boronic acid derivative that contains a formyl group attached to the pyridine ring at the 5-position and a boronic acid group at the 2-position. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Formylpyridine-2-boronic acid, hydrate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the construction of complex molecular structures and is used in the development of new chemical methodologies.
Análisis Bioquímico
Biochemical Properties
5-Formylpyridine-2-boronic acid, hydrate plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and drug design.
Cellular Effects
The effects of 5-Formylpyridine-2-boronic acid, hydrate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, 5-Formylpyridine-2-boronic acid, hydrate can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-Formylpyridine-2-boronic acid, hydrate exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, 5-Formylpyridine-2-boronic acid, hydrate can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Formylpyridine-2-boronic acid, hydrate can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as in a freezer . Over extended periods, it may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of 5-Formylpyridine-2-boronic acid, hydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
5-Formylpyridine-2-boronic acid, hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and efficacy, as well as its potential toxicity. Additionally, 5-Formylpyridine-2-boronic acid, hydrate can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Formylpyridine-2-boronic acid, hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity. For example, accumulation of the compound in certain tissues may lead to localized effects or toxicity .
Subcellular Localization
The subcellular localization of 5-Formylpyridine-2-boronic acid, hydrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes . The localization of 5-Formylpyridine-2-boronic acid, hydrate can affect its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Formylpyridine-2-boronic acid, hydrate can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromopyridine with formyl chloride in the presence of a palladium catalyst to form 5-formylpyridine-2-boronic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Formylpyridine-2-boronic acid, hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of 5-formylpyridine-2-boronic acid, hydrate can lead to the formation of pyridine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can produce 5-formylpyridine-2-boronic acid, anhydrous form.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Mecanismo De Acción
The mechanism by which 5-formylpyridine-2-boronic acid, hydrate exerts its effects involves its ability to act as a versatile intermediate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of cyclic structures and complex molecules. The formyl group can undergo further chemical transformations, such as oxidation and reduction, to produce a wide range of functionalized compounds.
Comparación Con Compuestos Similares
Phenylboronic acid
Benzeneboronic acid
2-Aminopyridine-5-boronic acid
3-Formylpyridine-2-boronic acid
Propiedades
IUPAC Name |
(5-formylpyridin-2-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3.H2O/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-4,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDLQBSWPNBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681551 | |
| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-70-3 | |
| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



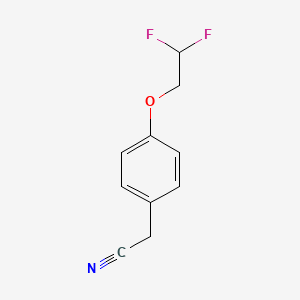
![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
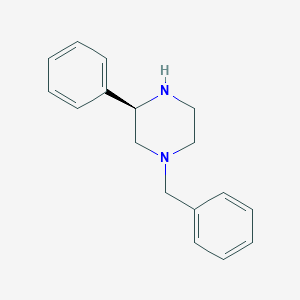
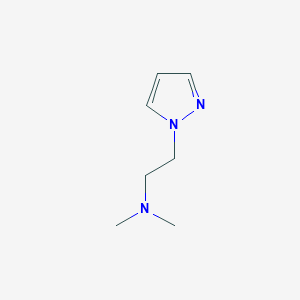
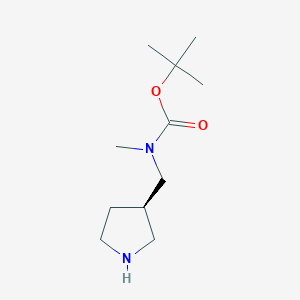
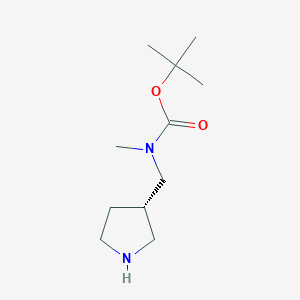

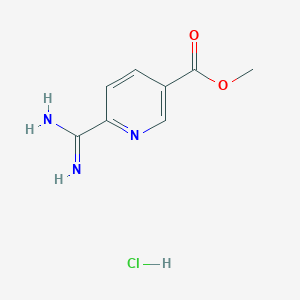
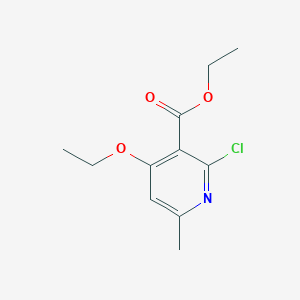
![Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B1504168.png)
